,8-Bis(benzylthio)octanoic acid is known to inhibit two key enzymes in cellular metabolism: pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (KGDH) [1]. These enzymes play a crucial role in converting pyruvate and alpha-ketoglutarate into usable energy within the mitochondria. By inhibiting these enzymes, 6,8-Bis(benzylthio)octanoic acid disrupts the normal energy production pathway in cancer cells, forcing them to rely on alternative, less efficient mechanisms [1].
*Source: 6,8-Bis(benzylthio)octanoic acid - R&D Systems:
The primary area of research for 6,8-Bis(benzylthio)octanoic acid focuses on its potential anti-cancer properties. Studies have shown that the drug can selectively target cancer cells by inhibiting their mitochondrial metabolism and inducing the production of reactive oxygen species (ROS) which can damage cellular components [1, 7]. This effect is particularly interesting because it appears to have less impact on healthy cells [7].
*Source:
CPI-613, also known as Devimistat, is a novel compound designed as a lipoate derivative that selectively targets mitochondrial metabolism in cancer cells. It specifically inhibits two key enzymes in the tricarboxylic acid cycle: pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. By disrupting these metabolic pathways, CPI-613 induces energy depletion and promotes apoptosis in malignant cells while sparing normal cells, making it a promising candidate for cancer therapy, particularly in hematologic malignancies and pancreatic cancer .
BBTOA's anti-cancer properties stem from its ability to disrupt tumor cell metabolism. By inhibiting PDH and KGDH, it hinders the conversion of pyruvate and alpha-ketoglutarate into energy within the mitochondria. This forces cancer cells to rely on alternative, less efficient energy pathways, ultimately leading to cell death [, ].
CPI-613 functions primarily through the inhibition of mitochondrial respiration. The compound causes hyperphosphorylation of the E1α subunit of pyruvate dehydrogenase, which leads to a decrease in ATP production and subsequent cell death in cancer cells . The inhibition of alpha-ketoglutarate dehydrogenase further disrupts the citric acid cycle, enhancing the cytotoxic effects of chemotherapy when used in combination therapies .
CPI-613 exhibits significant anticancer activity by targeting altered mitochondrial metabolism in tumor cells. Studies have demonstrated that it can induce apoptosis, necrosis, and autophagy in various cancer cell lines. The compound has shown efficacy against acute myeloid leukemia and pancreatic cancer by enhancing sensitivity to conventional chemotherapeutics and promoting metabolic changes that lead to tumor cell death . Additionally, CPI-613 activates adenosine monophosphate-activated protein kinase, which plays a crucial role in regulating cellular energy homeostasis and promoting autophagy .
The synthesis of CPI-613 involves several steps to create its lipoate structure. Although specific methodologies are proprietary, it is generally synthesized from lipoic acid derivatives through chemical modifications that enhance its stability and bioactivity. Recent studies have focused on optimizing the synthesis process to improve yields and reduce costs associated with production .
CPI-613 is primarily being investigated for its applications in oncology. Clinical trials have explored its use as a monotherapy and in combination with other chemotherapeutic agents for treating various cancers, including:
The compound's unique mechanism targeting mitochondrial metabolism positions it as a potential treatment option for tumors resistant to standard therapies.
Interaction studies have revealed that CPI-613 can sensitize cancer cells to chemotherapy by altering metabolic pathways. For instance, when combined with conventional chemotherapeutics like doxorubicin or cytarabine, CPI-613 enhances the cytotoxic effects significantly compared to chemotherapy alone. This synergistic effect is attributed to its ability to inhibit critical metabolic enzymes that are often upregulated in resistant tumor cells . Moreover, studies indicate that CPI-613's mechanism of action may vary depending on the genetic background of the tumor cells, such as p53 status .
Several compounds share structural or functional similarities with CPI-613:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Lipoic Acid | Antioxidant; cofactor for mitochondrial enzymes | Naturally occurring; broader metabolic roles |
| Dichloroacetate | Inhibits pyruvate dehydrogenase; alters glucose metabolism | Primarily used for lactic acidosis; limited cancer focus |
| Metformin | Activates AMPK; reduces hepatic glucose output | Commonly used for diabetes; dual role in cancer metabolism |
| 2-Deoxy-D-glucose | Inhibits glycolysis; affects energy metabolism | Primarily targets glucose metabolism |
CPI-613 stands out due to its specific targeting of mitochondrial enzymes involved in the tricarboxylic acid cycle, making it particularly effective against tumors with altered mitochondrial function. Its selectivity for malignant cells while sparing normal tissues further enhances its therapeutic potential compared to other compounds listed above .
CPI-613 possesses the molecular formula C22H28O2S2 with a molecular weight of 388.6 grams per mole [3] [4] [5]. The compound is registered under CAS number 95809-78-2 and carries the formal chemical name 6,8-bis[(phenylmethyl)thio]-octanoic acid [1] [6]. Alternative nomenclature includes 6,8-bis(benzylsulfanyl)octanoic acid, reflecting the presence of benzylsulfanyl substituents at the 6 and 8 positions of the octanoic acid backbone [4] [7].
Table 1: Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C22H28O2S2 |
| Molecular Weight (g/mol) | 388.6 |
| CAS Registry Number | 95809-78-2 |
| Chemical Name | 6,8-bis(benzylsulfanyl)octanoic acid |
| Formal Name | 6,8-bis[(phenylmethyl)thio]-octanoic acid |
The structural architecture of CPI-613 is characterized by an octanoic acid backbone modified with two benzylsulfanyl groups at positions 6 and 8 [4] [6]. The SMILES notation for CPI-613 is C1=CC=C(C=C1)CSCCC(CCCCC(=O)O)SCC2=CC=CC=C2, which describes the connectivity pattern of all atoms within the molecule [4] [7]. The complete InChI representation is InChI=1S/C22H28O2S2/c23-22(24)14-8-7-13-21(26-18-20-11-5-2-6-12-20)15-16-25-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,23,24), providing a standardized description of the molecular structure [4] [7].
CPI-613 is supplied as a crystalline solid with a purity of ≥98% [6]. The compound exhibits a white to yellow coloration and maintains a melting point of 70°C [8] [9]. The PubChem compound identifier for CPI-613 is 24770514, facilitating database searches and cross-referencing [4] [7].
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| SMILES Notation | C1=CC=C(C=C1)CSCCC(CCCCC(=O)O)SCC2=CC=CC=C2 |
| InChI | InChI=1S/C22H28O2S2/c23-22(24)14-8-7-13-21(26-18-20-11-5-2-6-12-20)15-16-25-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,23,24) |
| InChI Key | ZYRLHJIMTROTBO-UHFFFAOYSA-N |
| PubChem CID | 24770514 |
| Physical Form | Crystalline solid |
| Purity | ≥98% |
CPI-613 demonstrates distinct solubility characteristics across different solvents, reflecting its lipophilic nature and organic structural components [5] [6]. The compound is completely insoluble in water, consistent with its hydrophobic benzyl substituents and aliphatic chain structure [5]. In dimethyl sulfoxide (DMSO), CPI-613 exhibits high solubility with concentrations reaching ≥19.45 mg/mL or ≥250 mg/mL according to different sources, making DMSO the preferred solvent for stock solution preparation [5] [7]. Enhanced dissolution in DMSO can be achieved by warming the mixture to 37°C and applying ultrasonic agitation [5] [7].
Ethanol provides good solubility for CPI-613, with reported values of ≥93.2 mg/mL or approximately 2 mg/mL depending on the source [5] [6]. The compound shows limited solubility in dimethyl formamide at approximately 0.5 mg/mL [6]. These solubility parameters are critical for formulation development and analytical method preparation.
Table 3: Solubility Parameters
| Solvent | Solubility (mg/mL) | Additional Notes |
|---|---|---|
| Water | Insoluble | Completely insoluble |
| DMSO | ≥19.45 (≥250) | Higher solubility; warm at 37°C for optimal dissolution |
| Ethanol | ≥93.2 (approximately 2) | Good solubility |
| Dimethyl formamide | approximately 0.5 | Limited solubility |
CPI-613 demonstrates excellent long-term stability when stored under appropriate conditions [6]. The compound maintains stability for ≥4 years when stored at -20°C as a crystalline solid [6]. Stock solutions prepared in organic solvents can be stored below -20°C for several months, though same-day preparation and use is recommended when possible [7]. The compound requires protection from light and should be stored in a desiccated environment to maintain integrity [7] [9].
Temperature stability studies indicate that CPI-613 begins thermal degradation around its melting point of 70°C [8] [9]. The crystalline form provides enhanced stability compared to amorphous preparations, and the compound should be brought to room temperature before opening sealed vials to prevent condensation-induced degradation [7].
Table 4: Stability Characteristics
| Property | Value |
|---|---|
| Storage Temperature | -20°C |
| Stability Duration | ≥4 years |
| Physical State | Crystalline solid |
| Melting Point | 70°C |
| Color | White to yellow |
The structure-activity relationships of CPI-613 are fundamentally linked to its design as a lipoic acid analog with enhanced stability and selectivity [1] [2] [10]. The benzylsulfanyl groups at positions 6 and 8 serve multiple critical functions in the compound's biological activity. These aromatic substituents enhance membrane permeability and facilitate cellular uptake while providing steric bulk that prevents rapid metabolic degradation [11] [10].
The octanoic acid backbone length is strategically designed to maintain structural similarity to lipoic acid while providing optimal mitochondrial targeting properties [2]. The eight-carbon chain length enables the molecule to effectively compete with endogenous lipoic acid for binding sites on mitochondrial dehydrogenase complexes, particularly pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase [11] [2] [12].
The sulfur atoms within the benzylsulfanyl groups are essential for the redox-mediated mechanism of action [12]. These sulfur centers undergo oxidative modifications under conditions of reactive oxygen species generation, leading to enzyme inactivation through glutathionylation and other redox-sensitive modifications [12]. The positioning of these sulfur atoms mimics the lipoate cofactor structure while providing enhanced stability against rapid turnover.
The terminal carboxylic acid group is crucial for metabolic processing and elimination pathways [11]. Beta-oxidation represents the major metabolic route for CPI-613, with the carboxylic acid serving as the entry point for this degradation pathway [11]. The carboxyl terminus also contributes to the compound's overall polarity and influences its pharmacokinetic behavior.
The lipoic acid analog structure enables competitive inhibition of mitochondrial dehydrogenase complexes by mimicking the natural cofactor while lacking the ability to support normal enzymatic function [2] [10]. This structural mimicry allows CPI-613 to bind to enzyme active sites and regulatory domains without providing catalytic support, effectively blocking normal mitochondrial metabolism in target cells.
Table 5: Structure-Activity Relationships
| Structural Feature | Activity Relationship |
|---|---|
| Benzylsulfanyl groups | Essential for cellular uptake and membrane permeability |
| Octanoic acid chain | Provides appropriate chain length for mitochondrial targeting |
| Sulfur atoms | Critical for redox-mediated enzyme inhibition |
| Carboxylic acid terminus | Required for metabolic processing and excretion |
| Lipoic acid analog structure | Enables competitive inhibition of mitochondrial dehydrogenase complexes |
The pharmacokinetic properties of CPI-613 further demonstrate the impact of its structural design [13] [14]. The compound exhibits a triphasic elimination pattern with an alpha half-life of approximately 1.34 hours [13] [14]. High protein binding characteristics contribute to the extended terminal elimination phase, while the metabolic half-life varies significantly between species, ranging from 8 minutes in minipigs to 47 minutes in mice [15]. Major metabolites include CPI-2850, CPI-1810, and various sulfoxide derivatives, all generated through oxidative metabolism and glucuronidation pathways [15].
Table 6: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Alpha Half-life (hours) | ~1.34 |
| Elimination Pattern | Triphasic |
| Protein Binding | High |
| Metabolic Half-life Range | 8-47 minutes (species-dependent) |
| Major Metabolites | CPI-2850, CPI-1810, sulfoxide derivatives |
Environmental Hazard